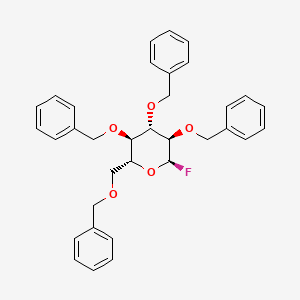

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride

説明

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride is a derivative of D-glucopyranose, where the hydroxyl groups at positions 2, 3, 4, and 6 are protected by benzyl groups, and the anomeric hydroxyl group is replaced by a fluoride. This compound is significant in organic synthesis, particularly in the formation of glycosidic bonds and the preparation of various glucosyl derivatives .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride typically involves the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups at positions 2, 3, 4, and 6 of D-glucopyranose are protected using benzyl groups.

Formation of the Fluoride Derivative: The anomeric hydroxyl group is then replaced by a fluoride.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

化学反応の分析

Types of Reactions

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride undergoes various chemical reactions, including:

Substitution Reactions: The fluoride group can be substituted with other nucleophiles, such as alcohols or amines, to form different glycosides.

Oxidation and Reduction: The benzyl-protected hydroxyl groups can be selectively oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents like silver trifluoromethanesulfonate (triflate) and silyl enol ethers are commonly used for substitution reactions.

Major Products

The major products formed from these reactions include various glycosides and glucosyl derivatives, which are useful intermediates in organic synthesis and pharmaceutical applications .

科学的研究の応用

Synthetic Chemistry

Building Block for Complex Carbohydrates

- 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl fluoride serves as a crucial intermediate in the synthesis of complex carbohydrates. It enables the creation of tailored glycosides that can be further modified for specific applications in research and industry .

Glycosylation Reactions

- The compound is frequently employed in glycosylation reactions to generate various glycosides. Its stability and reactivity make it ideal for forming glycosidic bonds with different acceptors under controlled conditions .

Pharmaceutical Development

Glycosylated Drugs

- In pharmaceutical research, this compound is pivotal in developing glycosylated drugs that enhance bioavailability and specificity. These drugs can target particular cell types more effectively than their non-glycosylated counterparts .

Therapeutic Applications

- The modification of drug molecules with carbohydrate structures can improve their pharmacokinetic properties and therapeutic effectiveness. This application is particularly relevant in designing drugs aimed at treating diseases where targeted delivery is crucial .

Biotechnology

Modification of Biomolecules

- The compound plays a significant role in the biotechnology sector by facilitating the modification of biomolecules such as proteins and nucleic acids. This modification aids in the design of glycoproteins and bioconjugates that have enhanced stability and functionality for therapeutic use .

Drug Delivery Systems

- It is also utilized in developing novel drug delivery systems that improve the stability and bioavailability of therapeutic agents. By modifying drug structures with carbohydrate moieties, researchers can create more effective delivery mechanisms .

Analytical Chemistry

Reagent for Carbohydrate Analysis

- In analytical chemistry, this compound is used as a reagent for analyzing carbohydrate structures. It facilitates the identification and characterization of glycosylation patterns in various biological samples .

Standards Preparation

- The compound is valuable in preparing standards for chromatography and mass spectrometry analyses. This application ensures accurate analysis of complex mixtures found in biological samples .

Food Industry

Synthesis of Sweeteners and Flavor Enhancers

- In the food industry, this compound can be utilized to synthesize sweeteners and flavor enhancers. Its ability to create complex carbohydrate structures allows for the development of more appealing taste profiles in food products .

Functional Food Ingredients

- Additionally, it contributes to developing functional food ingredients that enhance nutritional profiles through glycosylation processes .

Table 1: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Synthetic Chemistry | Building block for complex carbohydrates | Enables tailored glycosides |

| Pharmaceutical Development | Development of glycosylated drugs | Enhances bioavailability and specificity |

| Biotechnology | Modification of biomolecules | Improves stability and functionality |

| Analytical Chemistry | Reagent for carbohydrate analysis | Facilitates identification of glycosylation patterns |

| Food Industry | Synthesis of sweeteners and flavor enhancers | Creates appealing taste profiles |

Research Insights

Recent studies have highlighted the effectiveness of this compound in various synthetic pathways leading to successful outcomes in drug development and analytical applications. For instance:

- A study demonstrated its utility in synthesizing glycosides with high yields under optimized conditions using specific reagents like triflic anhydride as a promoter .

- Another research highlighted its role in enhancing the therapeutic properties of drugs by modifying their structures with carbohydrate components .

作用機序

The mechanism of action of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride involves its role as a glycosyl donor in glycosylation reactions. The fluoride group at the anomeric position is a good leaving group, facilitating the formation of glycosidic bonds with various nucleophiles. This compound targets specific enzymes and pathways involved in glycosylation, making it a valuable tool in biochemical research .

類似化合物との比較

Similar Compounds

2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar in structure but lacks the fluoride group at the anomeric position.

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Chloride: Similar but has a chloride group instead of a fluoride.

1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Similar but uses acetyl groups for protection instead of benzyl groups.

Uniqueness

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride is unique due to the presence of the fluoride group, which makes it a more reactive glycosyl donor compared to its chloride and acetyl counterparts. This reactivity is advantageous in specific glycosylation reactions, providing higher yields and selectivity .

生物活性

2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl fluoride (CAS Number: 89025-46-7) is a synthetic carbohydrate derivative that has garnered attention for its potential biological applications. This compound is characterized by its unique structure, which includes four benzyl groups attached to a glucopyranosyl unit and a fluoride substituent. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves glycosylation reactions using various catalysts. One notable method employs Bi(OTf)3 as a catalyst for dehydrative glycosidation, yielding the desired product with good selectivity and efficiency . The process can be optimized to enhance yields and minimize by-products, which is crucial for practical applications in research and industry.

Biological Activity

The biological activity of this compound has been investigated in various contexts:

- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against a range of pathogens. It has been used as a donor in the synthesis of glycoconjugate vaccines, demonstrating potential in immunology .

- Cellular Mechanisms : Research indicates that the compound may influence several cellular pathways, including apoptosis and autophagy. It interacts with various signaling pathways such as MAPK/ERK and NF-κB, which are critical in regulating cell survival and inflammation .

- Drug Conjugation : The compound has been explored as a component in antibody-drug conjugates (ADCs), enhancing the delivery and efficacy of therapeutic agents against cancer cells .

Case Studies

- Glycoconjugate Vaccine Development : In a study focusing on Shigellosis, this compound was utilized to create synthetic glycoconjugate vaccines. These vaccines showed promising immunogenicity profiles when tested in animal models .

- Antimicrobial Efficacy : A series of experiments demonstrated the effectiveness of this compound against various bacterial strains. The results indicated that it could serve as a lead compound for developing new antibiotics .

Data Table: Properties and Applications

| Property | Value |

|---|---|

| Molecular Formula | C34H35FO5 |

| Molecular Weight | 542.65 g/mol |

| Purity (HPLC) | >96% |

| Melting Point | 146-153 °C |

| Specific Rotation | +47 to +51° (C=2, Dioxane) |

| Applications | Antimicrobial agents, ADCs |

特性

IUPAC Name |

(2R,3R,4S,5R,6R)-2-fluoro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35FO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33-,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXIKNZDQVSBCO-RUOAZZEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454866 | |

| Record name | 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89025-46-7 | |

| Record name | 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。